molecular formula C22H21N5O2 B11436341 ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate

ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate

Cat. No.: B11436341
M. Wt: 387.4 g/mol
InChI Key: PJBNANGXEHPIGC-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoxaline core, a pyrazole ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate typically involves multi-step organic reactions

    Preparation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone such as glyoxal or benzil under acidic conditions.

    Formation of Pyrazole Ring: The pyrazole ring is introduced by reacting the quinoxaline derivative with a suitable hydrazine derivative, such as 3,5-dimethyl-1H-pyrazole, under basic conditions.

    Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate or ethyl bromoacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.

Scientific Research Applications

Ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoxaline and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the quinoxaline and pyrazole rings.

    3,5-Dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the quinoxaline and benzoate groups.

    Quinoxaline derivatives: Share the quinoxaline core but differ in the substituents attached to the core.

Uniqueness

Ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate is unique due to the combination of the quinoxaline core, pyrazole ring, and benzoate ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]benzoate

InChI

InChI=1S/C22H21N5O2/c1-4-29-22(28)16-9-11-17(12-10-16)23-20-21(27-15(3)13-14(2)26-27)25-19-8-6-5-7-18(19)24-20/h5-13H,4H2,1-3H3,(H,23,24)

InChI Key

PJBNANGXEHPIGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2N4C(=CC(=N4)C)C

Origin of Product

United States

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